molecular formula C8H4Br2F2O B8143578 2,4'-Dibromo-3',5'-difluoroacetophenone

2,4'-Dibromo-3',5'-difluoroacetophenone

Cat. No.: B8143578
M. Wt: 313.92 g/mol
InChI Key: FZZGDFDIXWGENL-UHFFFAOYSA-N
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Description

2,4’-Dibromo-3’,5’-difluoroacetophenone is an organic compound with the molecular formula C8H4Br2F2O It is a derivative of acetophenone, where the phenyl ring is substituted with bromine and fluorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4’-Dibromo-3’,5’-difluoroacetophenone typically involves the bromination and fluorination of acetophenone derivatives. One common method includes the bromination of 3’,5’-difluoroacetophenone using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to ensure selective bromination at the desired positions .

Industrial Production Methods

Industrial production of 2,4’-Dibromo-3’,5’-difluoroacetophenone may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely. The use of high-purity reagents and solvents is crucial to minimize impurities and by-products.

Chemical Reactions Analysis

Types of Reactions

2,4’-Dibromo-3’,5’-difluoroacetophenone undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

    Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, methanol), and catalysts (e.g., palladium on carbon).

    Reduction: Reducing agents (e.g., NaBH4, LiAlH4), solvents (e.g., tetrahydrofuran, ether).

    Oxidation: Oxidizing agents (e.g., KMnO4, CrO3), solvents (e.g., water, acetic acid).

Major Products Formed

    Substitution: Formation of substituted acetophenone derivatives.

    Reduction: Formation of 2,4’-dibromo-3’,5’-difluoro-1-phenylethanol.

    Oxidation: Formation of 2,4’-dibromo-3’,5’-difluorobenzoic acid.

Scientific Research Applications

2,4’-Dibromo-3’,5’-difluoroacetophenone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2,4’-Dibromo-3’,5’-difluoroacetophenone depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of bromine and fluorine atoms can enhance its binding affinity and specificity towards these targets, potentially resulting in desired biological effects.

Comparison with Similar Compounds

Similar Compounds

    1,4-Dibromo-2,5-difluorobenzene: Similar in structure but lacks the acetophenone moiety.

    2,5-Dibromo-3,4-difluorothiophene: Contains a thiophene ring instead of a phenyl ring.

    2,4-Difluorobenzyl bromide: Similar substitution pattern but with a benzyl group instead of an acetophenone.

Uniqueness

2,4’-Dibromo-3’,5’-difluoroacetophenone is unique due to the presence of both bromine and fluorine atoms on the phenyl ring, combined with the acetophenone moiety. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-bromo-1-(4-bromo-3,5-difluorophenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4Br2F2O/c9-3-7(13)4-1-5(11)8(10)6(12)2-4/h1-2H,3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZZGDFDIXWGENL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)Br)F)C(=O)CBr
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4Br2F2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.92 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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